CL2A Confers 2.5-Fold Higher Target Binding Affinity in ADC Format Compared to Tetrapeptide-Based Linker
In a head-to-head comparison of ADCs targeting TROP2, the CL2A linker-based construct (sacituzumab govitecan) exhibited a dissociation constant (KD) of 0.2935 nmol/L, representing a 2.5-fold improvement in target binding affinity relative to the tetrapeptide-based cleavable linker construct (Dato-DXd), which displayed a KD of 0.74 nmol/L [1]. A structurally modified CL2A-carbonate linker variant (SKB264) maintained comparably high affinity with a KD of 0.3083 nmol/L, confirming that the CL2A scaffold preserves antibody-target engagement while enabling pH-triggered release [1].
| Evidence Dimension | Target binding affinity (Dissociation constant, KD) |
|---|---|
| Target Compound Data | 0.2935 nmol/L |
| Comparator Or Baseline | Tetrapeptide-based cleavable linker (Dato-DXd): 0.74 nmol/L; Sulfonyl pyrimidine-CL2A-carbonate linker (SKB264): 0.3083 nmol/L |
| Quantified Difference | 2.5-fold lower KD (higher affinity) vs. tetrapeptide linker |
| Conditions | TROP2-targeting ADCs; assay conditions as reported in PMC11629093 |
Why This Matters
Higher binding affinity (lower KD) translates to more efficient tumor cell targeting at lower doses, potentially improving the therapeutic index and reducing off-target toxicity in ADC programs.
- [1] Chen, Y., et al. (2024). Comparative analysis of ADC linker technologies: pH-sensitive CL2A versus enzyme-cleavable tetrapeptide linkers. PMC11629093, Table 1. View Source
